molecular formula C26H30O10 B1589222 4-Methoxyphenyl 2,4,6-Tri-O-acetyl-3-O-benzyl-beta-D-glucopyranoside CAS No. 303127-79-9

4-Methoxyphenyl 2,4,6-Tri-O-acetyl-3-O-benzyl-beta-D-glucopyranoside

Cat. No.: B1589222
CAS No.: 303127-79-9
M. Wt: 502.5 g/mol
InChI Key: MDZXNXKMNWQSDZ-WSGIOKLISA-N
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Description

4-Methoxyphenyl 2,4,6-Tri-O-acetyl-3-O-benzyl-beta-D-glucopyranoside is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars (carbohydrates). This compound is involved in carbohydrate chemistry, glycan formation and degradation enzymology, protein-glycan recognition, and the role of glycans in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 2,4,6-Tri-O-acetyl-3-O-benzyl-beta-D-glucopyranoside involves multiple steps. Typically, the synthesis starts with the protection of hydroxyl groups on the glucose molecule using acetyl groups. The benzyl group is then introduced at the 3-O position. The methoxyphenyl group is attached to the glucose molecule through a glycosidic bond formation .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, likely due to its specialized use in research. the synthesis in a laboratory setting involves standard organic synthesis techniques, including protection and deprotection of functional groups, glycosylation reactions, and purification processes such as chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 2,4,6-Tri-O-acetyl-3-O-benzyl-beta-D-glucopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Methoxyphenyl 2,4,6-Tri-O-acetyl-3-O-benzyl-beta-D-glucopyranoside is used in various scientific research applications, including:

    Chemistry: Studying carbohydrate chemistry and glycosylation reactions.

    Biology: Investigating protein-glycan interactions and glycan roles in biological systems.

    Medicine: Exploring potential therapeutic applications related to glycan biology.

    Industry: Developing biochemical assays and diagnostic tools.

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 2,4,6-Tri-O-acetyl-3-O-benzyl-beta-D-glucopyranoside involves its role as a glycosyl donor or acceptor in glycosylation reactions. It interacts with enzymes involved in glycan synthesis and degradation, facilitating the formation or breakdown of glycosidic bonds. The molecular targets include glycosyltransferases and glycosidases, which are enzymes that catalyze the transfer and hydrolysis of glycosidic bonds, respectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxyphenyl 2,4,6-Tri-O-acetyl-3-O-benzyl-beta-D-glucopyranoside is unique due to its specific functional groups and their positions on the glucose molecule. The combination of methoxyphenyl, acetyl, and benzyl groups provides distinct chemical properties and reactivity, making it valuable for specific glycobiology research applications .

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-6-(4-methoxyphenoxy)-4-phenylmethoxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O10/c1-16(27)31-15-22-23(33-17(2)28)24(32-14-19-8-6-5-7-9-19)25(34-18(3)29)26(36-22)35-21-12-10-20(30-4)11-13-21/h5-13,22-26H,14-15H2,1-4H3/t22-,23-,24+,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZXNXKMNWQSDZ-WSGIOKLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)OC)OC(=O)C)OCC3=CC=CC=C3)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)OC)OC(=O)C)OCC3=CC=CC=C3)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445584
Record name MolPort-035-784-663
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303127-79-9
Record name MolPort-035-784-663
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxyphenyl 2,4,6-Tri-O-acetyl-3-O-benzyl-beta-D-glucopyranoside
Reactant of Route 2
4-Methoxyphenyl 2,4,6-Tri-O-acetyl-3-O-benzyl-beta-D-glucopyranoside
Reactant of Route 3
4-Methoxyphenyl 2,4,6-Tri-O-acetyl-3-O-benzyl-beta-D-glucopyranoside
Reactant of Route 4
4-Methoxyphenyl 2,4,6-Tri-O-acetyl-3-O-benzyl-beta-D-glucopyranoside
Reactant of Route 5
4-Methoxyphenyl 2,4,6-Tri-O-acetyl-3-O-benzyl-beta-D-glucopyranoside
Reactant of Route 6
Reactant of Route 6
4-Methoxyphenyl 2,4,6-Tri-O-acetyl-3-O-benzyl-beta-D-glucopyranoside

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